molecular formula C11H11ClN2O2 B2607899 2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide CAS No. 1250197-27-3

2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide

Cat. No.: B2607899
CAS No.: 1250197-27-3
M. Wt: 238.67
InChI Key: MOHVKLJFRLZGTH-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide is an organic compound with the molecular formula C11H11ClN2O2 It is characterized by the presence of a chlorophenoxy group, a cyanomethyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide typically involves the reaction of 3-chlorophenol with acrylonitrile to form 3-chlorophenoxyacetonitrile. This intermediate is then reacted with propionyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include:

    Temperature: 0-5°C for the initial reaction, followed by room temperature for the subsequent steps.

    Solvent: Common solvents include dichloromethane or toluene.

    Catalysts: Bases like triethylamine or pyridine are used to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification steps: such as recrystallization or chromatography to obtain high-purity product.

    Quality control measures: to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Acetone, ethanol, and water are commonly used depending on the reaction type.

Major Products

    Oxidation products: Carboxylic acids, aldehydes.

    Reduction products: Amines, alcohols.

    Substitution products: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide involves its interaction with specific molecular targets. The compound can:

    Bind to enzyme active sites: , inhibiting their activity.

    Interact with cellular receptors: , modulating signal transduction pathways.

    Disrupt cellular processes: , leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)propionamide
  • 2-(4-chlorophenoxy)propanamide
  • 2-(3-bromophenoxy)-N-(cyanomethyl)propanamide

Uniqueness

2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide is unique due to the presence of both a cyanomethyl group and a chlorophenoxy group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-8(11(15)14-6-5-13)16-10-4-2-3-9(12)7-10/h2-4,7-8H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHVKLJFRLZGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC#N)OC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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